4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester

Catalog No.
S8472414
CAS No.
M.F
C6H7NO4
M. Wt
157.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxymethyl-oxazole-2-carboxylic acid methyl e...

Product Name

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester

IUPAC Name

methyl 4-(hydroxymethyl)-1,3-oxazole-2-carboxylate

Molecular Formula

C6H7NO4

Molecular Weight

157.12 g/mol

InChI

InChI=1S/C6H7NO4/c1-10-6(9)5-7-4(2-8)3-11-5/h3,8H,2H2,1H3

InChI Key

VRYMYAYZCGEEOG-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=CO1)CO

Canonical SMILES

COC(=O)C1=NC(=CO1)CO

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester is a heterocyclic organic compound characterized by the presence of an oxazole ring. This compound features a hydroxymethyl group at the 4-position and a carboxylic acid methyl ester functional group at the 2-position. Its molecular formula is C6H7NO4C_6H_7NO_4 and it has a molecular weight of approximately 157.13 g/mol . The unique structure of this compound allows for various chemical interactions and potential biological activities.

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound, potentially enhancing its reactivity.
  • Esterification: The carboxylic acid methyl ester can participate in esterification reactions, forming various esters with different alcohols.
  • Substitution Reactions: The oxazole ring can engage in electrophilic substitution reactions, particularly at the 4-position due to the electron-donating effect of the hydroxymethyl group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and electrophiles such as halogens for substitution reactions.

4-Hydroxymethyl-oxazole-2-carboxylic acid methyl ester has been investigated for its potential biological activities. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties: The compound has shown activity against certain bacterial strains, indicating potential use in developing antimicrobial agents.
  • Anticancer Activity: Research is ongoing to explore its effectiveness in inhibiting cancer cell proliferation and its mechanisms of action within biological systems.

The synthesis of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester can be achieved through several methods:

  • Cyclization of Precursors: This involves reacting β-hydroxy amides with appropriate reagents to form oxazolines, which are subsequently oxidized to yield the desired oxazole derivative.
  • Direct Functionalization: Starting from commercially available oxazole derivatives, the introduction of hydroxymethyl and carboxylic acid methyl ester groups can be accomplished through selective functionalization techniques.

Industrial production may leverage continuous flow processes for enhanced efficiency and safety, particularly in large-scale applications.

The compound has diverse applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: Its potential bioactivity makes it a candidate for drug discovery, particularly in developing new therapeutic agents targeting microbial infections or cancer.
  • Material Science: The compound may be utilized in creating advanced materials with specific properties due to its unique chemical structure.

Interaction studies have focused on understanding how 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester interacts with biological macromolecules. The hydroxymethyl group can form hydrogen bonds with proteins or nucleic acids, potentially modulating their activity. Additionally, the carboxylic acid methyl ester may participate in esterification reactions with biological targets, influencing their functionality.

Several compounds share structural similarities with 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester. These include:

Compound NameStructural Features
4-Amino-oxazole-2-carboxylic acid methyl esterContains an amino group instead of hydroxymethyl
4-Chloromethyl-oxazole-2-carboxylic acid ethyl esterContains a chloromethyl group at the 4-position
5-(3-Hydroxymethyl-phenyl)-oxazole-4-carboxylic acid methyl esterContains a phenyl substituent at the 5-position

Uniqueness

The uniqueness of 4-hydroxymethyl-oxazole-2-carboxylic acid methyl ester lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. The combination of both a hydroxymethyl group and a carboxylic acid methyl ester allows for versatile modifications and interactions within biological systems, making it a valuable compound for further research and application.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

157.03750770 g/mol

Monoisotopic Mass

157.03750770 g/mol

Heavy Atom Count

11

Dates

Last modified: 01-05-2024

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